3-(2-bromophenyl)-N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]propanamide
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Overview
Description
3-(2-bromophenyl)-N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]propanamide is an organic compound that features a bromophenyl group and a dimethoxyphenyl group connected through a hydroxyethyl chain to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-bromophenyl)-N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]propanamide typically involves the following steps:
Formation of the Hydroxyethyl Chain: This step involves the reaction of 3,4-dimethoxyphenyl with ethylene oxide under basic conditions to form the hydroxyethyl intermediate.
Amidation: The final step involves the reaction of the hydroxyethyl intermediate with 3-(2-bromophenyl)propanoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired propanamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial for efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(2-bromophenyl)-N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]propanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2).
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium at elevated temperatures.
Reduction: Pd/C with H2 gas at room temperature.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a phenyl derivative.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-(2-bromophenyl)-N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]propanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(2-bromophenyl)-N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]propanamide involves its interaction with specific molecular targets. The bromophenyl and dimethoxyphenyl groups may interact with enzymes or receptors, leading to modulation of biological pathways. The hydroxyethyl chain can enhance the compound’s solubility and bioavailability, facilitating its interaction with target molecules.
Comparison with Similar Compounds
Similar Compounds
2-(4-bromophenyl)-3-(3,4-dimethoxyphenyl)acrylonitrile: Similar structure but with an acrylonitrile group instead of a propanamide.
2-bromophenol: Contains a bromophenyl group but lacks the hydroxyethyl and dimethoxyphenyl groups.
3-bromophenol: Another isomer of bromophenol with different substitution patterns.
Uniqueness
3-(2-bromophenyl)-N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]propanamide is unique due to its combination of bromophenyl, dimethoxyphenyl, and hydroxyethyl groups, which confer specific chemical and biological properties not found in the similar compounds listed above.
Properties
IUPAC Name |
3-(2-bromophenyl)-N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BrNO4/c1-24-17-9-7-14(11-18(17)25-2)16(22)12-21-19(23)10-8-13-5-3-4-6-15(13)20/h3-7,9,11,16,22H,8,10,12H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLMKXLXDXYOYBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CNC(=O)CCC2=CC=CC=C2Br)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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